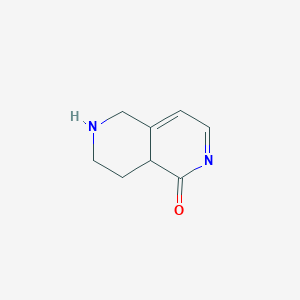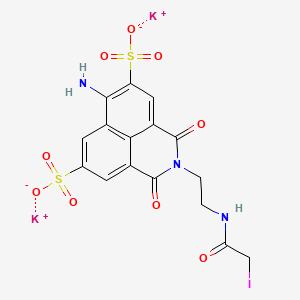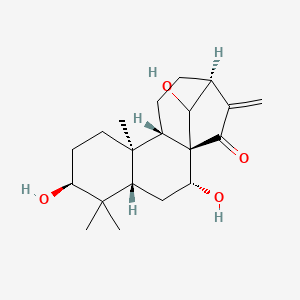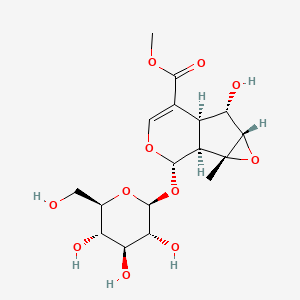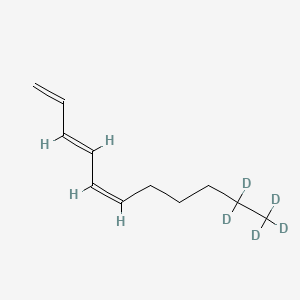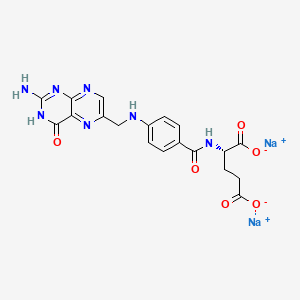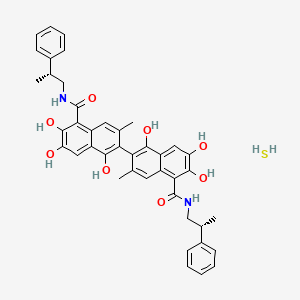
(S)-Sabutoclax
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Sabutoclax is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death, which is a crucial process in maintaining cellular homeostasis and preventing cancer development. By inhibiting BCL-2 proteins, this compound promotes apoptosis in cancer cells, making it a promising compound for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sabutoclax involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent production of high-quality this compound.
化学反应分析
Types of Reactions
(S)-Sabutoclax undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors of BCL-2 proteins.
科学研究应用
(S)-Sabutoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of BCL-2 inhibitors.
Biology: Employed in research to understand the mechanisms of apoptosis and the role of BCL-2 proteins in cancer.
Medicine: Investigated as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify novel BCL-2 inhibitors.
作用机制
(S)-Sabutoclax exerts its effects by binding to the hydrophobic groove of BCL-2 proteins, thereby preventing their interaction with pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the apoptotic pathway, resulting in the induction of cell death in cancer cells. The molecular targets of this compound include BCL-2, BCL-XL, and MCL-1, which are key regulators of apoptosis.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-Sabutoclax include other BCL-2 inhibitors such as ABT-199 (Venetoclax), ABT-737, and Navitoclax. These compounds also target the BCL-2 family of proteins and promote apoptosis in cancer cells.
Uniqueness
What sets this compound apart from other BCL-2 inhibitors is its ability to target multiple BCL-2 family proteins simultaneously, including BCL-2, BCL-XL, and MCL-1. This broad-spectrum activity makes it a more versatile and potentially more effective anticancer agent compared to inhibitors that target only one or two BCL-2 proteins.
属性
分子式 |
C42H42N2O8S |
|---|---|
分子量 |
734.9 g/mol |
IUPAC 名称 |
sulfane;2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C42H40N2O8.H2S/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26;/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52);1H2/t23-,24-;/m0./s1 |
InChI 键 |
DMNVYDSTRLGSEI-UKOKCHKQSA-N |
手性 SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6.S |
规范 SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6.S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
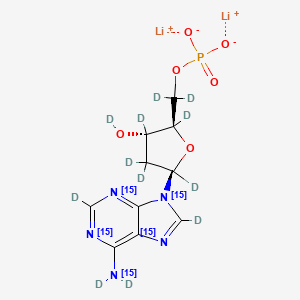
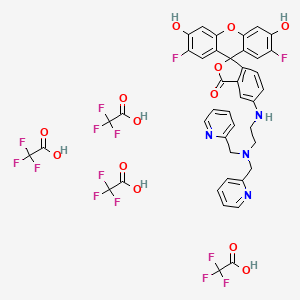


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
